An In-depth Technical Guide to the Chemical Structure, Synthesis, and Applications of N,N-diallylbenzenesulfonamide
An In-depth Technical Guide to the Chemical Structure, Synthesis, and Applications of N,N-diallylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-diallylbenzenesulfonamide is a versatile organic compound that holds significant potential in synthetic chemistry and drug discovery. Its structure, featuring a benzenesulfonamide core functionalized with two reactive allyl groups, makes it a valuable precursor for the synthesis of complex molecular architectures. The benzenesulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] The presence of the diallyl groups offers unique opportunities for chemical transformations, such as ring-closing metathesis to form nitrogen-containing heterocycles.[3]
This technical guide provides a comprehensive overview of N,N-diallylbenzenesulfonamide, including its chemical structure, physicochemical properties, detailed synthesis protocols, reactivity, and potential applications in research and drug development. While extensive experimental data for N,N-diallylbenzenesulfonamide is limited in the public domain, this guide will leverage data from its close structural analog, N,N-diallyl-4-methylbenzenesulfonamide, to provide a thorough and scientifically grounded resource.[2]
Chemical Structure and Properties
N,N-diallylbenzenesulfonamide is characterized by a central sulfonamide functional group, with a phenyl group attached to the sulfur atom and two allyl groups (prop-2-en-1-yl) bonded to the nitrogen atom.
Molecular Formula: C₁₂H₁₅NO₂S
Molecular Weight: 237.32 g/mol
The key structural features that dictate the chemical behavior of N,N-diallylbenzenesulfonamide are:
-
The Aromatic Phenyl Group: This group provides a rigid scaffold and can be substituted to modulate the electronic and steric properties of the molecule.
-
The Electron-Withdrawing Sulfonyl Group: This group influences the acidity of the N-H protons in the precursor mono-allylated sulfonamide and activates the sulfur atom for nucleophilic attack during synthesis.
-
The Two Reactive Allyl Moieties: These terminal alkenes are susceptible to a variety of chemical transformations, most notably olefin metathesis and cycloaddition reactions.[2]
Physicochemical and Spectroscopic Data
While specific experimental data for N,N-diallylbenzenesulfonamide is not extensively reported, the properties of the closely related N,N-diallyl-4-methylbenzenesulfonamide (also known as diallyltosylamine) provide valuable insights. The following table summarizes key identifiers for N,N-diallylbenzenesulfonamide and the available data for its methylated analog.
| Property | Value (N,N-diallylbenzenesulfonamide) | Value (N,N-diallyl-4-methylbenzenesulfonamide) | Source |
| CAS Number | 25630-24-4 | 50487-72-4 | [1][4] |
| Molecular Formula | C₁₂H₁₅NO₂S | C₁₃H₁₇NO₂S | [1][4] |
| Molecular Weight | 237.32 g/mol | 251.34 g/mol | [1][4] |
| Appearance | Not specified | Colorless to light yellow/orange clear liquid | [1] |
| Purity | Not specified | Typically >95% | [1] |
| SMILES | C=CCN(CC=C)S(=O)(=O)c1ccccc1 | C=CCN(CC=C)S(=O)(=O)c1ccc(C)cc1 | [1][4] |
Predicted Spectral Data for N,N-diallyl-4-methylbenzenesulfonamide:
The following tables summarize the predicted spectral data for N,N-diallyl-4-methylbenzenesulfonamide, based on the analysis of structurally related compounds and general spectroscopic principles.[5]
¹H NMR (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.65 | d | 2H | Aromatic protons (ortho to SO₂) |
| 7.30 | d | 2H | Aromatic protons (meta to SO₂) |
| 5.70 - 5.85 | m | 2H | -CH=CH₂ |
| 5.10 - 5.25 | m | 4H | -CH=CH₂ |
| 3.85 | d | 4H | N-CH₂- |
| 2.40 | s | 3H | Ar-CH₃ |
¹³C NMR (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 143.5 | Aromatic C (ipso to SO₂) |
| 136.0 | Aromatic C (ipso to CH₃) |
| 133.0 | -CH=CH₂ |
| 129.5 | Aromatic CH |
| 127.0 | Aromatic CH |
| 118.0 | -CH=CH₂ |
| 50.0 | N-CH₂- |
| 21.5 | Ar-CH₃ |
IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 3080 | =C-H stretch |
| 2920 | C-H stretch (aliphatic) |
| 1640 | C=C stretch |
| 1340 | S=O stretch (asymmetric) |
| 1160 | S=O stretch (symmetric) |
Mass Spectrometry (Predicted Major Fragments)
| m/z | Proposed Fragment |
| 251 | [M]⁺ (Molecular Ion) |
| 210 | [M - C₃H₅]⁺ |
| 155 | [CH₃C₆H₄SO₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Synthesis of N,N-diallylbenzenesulfonamide
The synthesis of N,N-diallylbenzenesulfonamide is typically achieved through a nucleophilic substitution reaction between benzenesulfonyl chloride and diallylamine. A base is commonly added to neutralize the hydrochloric acid byproduct.[2] An alternative two-step synthesis, involving the initial formation of N-allylbenzenesulfonamide followed by a second allylation, is also a viable route.[5]
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from established methods for the synthesis of sulfonamides.[6]
Materials:
-
Benzenesulfonyl chloride
-
Diallylamine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve diallylamine (1.05 equivalents) and triethylamine (1.1 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of benzenesulfonyl chloride (1.0 equivalent) in dichloromethane to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N,N-diallylbenzenesulfonamide by column chromatography on silica gel.
Caption: Workflow for the one-pot synthesis of N,N-diallylbenzenesulfonamide.
Reactivity and Synthetic Applications
The dual functionality of N,N-diallylbenzenesulfonamide, combining the stable sulfonamide core with reactive allyl groups, makes it a valuable intermediate in organic synthesis.
Ring-Closing Metathesis (RCM)
A primary application of N,N-diallylbenzenesulfonamide is in ring-closing metathesis (RCM) to synthesize unsaturated nitrogen-containing heterocycles.[7] This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, involves the intramolecular metathesis of the two terminal allyl groups to form a five-membered dihydropyrrole ring and volatile ethylene.[7][8]
The driving force for this reaction is the entropically favorable release of ethylene gas.[8]
Caption: Inhibition of a metalloenzyme by a benzenesulfonamide derivative.
Potential Therapeutic Applications
Given the established biological activities of benzenesulfonamides, N,N-diallylbenzenesulfonamide and its derivatives are promising candidates for screening in various therapeutic areas:
-
Anticancer: As inhibitors of carbonic anhydrases or other enzymes crucial for cancer cell proliferation. [1][9]* Antimicrobial: The sulfonamide core is the basis for sulfa drugs, the first class of synthetic antibacterial agents. [2][10]* Anti-inflammatory: Some sulfonamide derivatives have shown potent anti-inflammatory properties. [11]* Antidiabetic: Benzenesulfonamide derivatives have been investigated as inhibitors of protein tyrosine phosphatase-1B (PTP1B), a target for managing type 2 diabetes. [12]
Safety and Handling
While a specific safety data sheet (SDS) for N,N-diallylbenzenesulfonamide is not readily available, general precautions for handling sulfonamide derivatives should be followed. [13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Conclusion
N,N-diallylbenzenesulfonamide is a synthetically accessible and highly versatile molecule with significant potential for applications in organic synthesis and medicinal chemistry. Its unique structure, combining the privileged benzenesulfonamide scaffold with reactive allyl groups, makes it an attractive building block for the creation of novel heterocyclic compounds and for screening in drug discovery programs. The detailed synthetic protocols and discussion of its reactivity and potential applications provided in this guide aim to facilitate further research into the properties and utility of this promising compound.
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